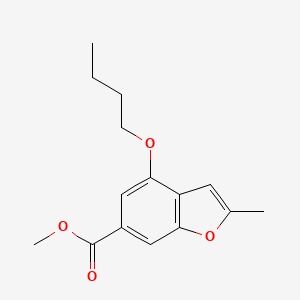

Methyl 4-butoxy-2-methylbenzofuran-6-carboxylate

Description

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

methyl 4-butoxy-2-methyl-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C15H18O4/c1-4-5-6-18-13-8-11(15(16)17-3)9-14-12(13)7-10(2)19-14/h7-9H,4-6H2,1-3H3 |

InChI Key |

AXEBTEREXWHSEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=CC2=C1C=C(O2)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Alkylation of Hydroxyl Precursors

A common strategy involves introducing the butoxy group via nucleophilic substitution on a hydroxyl-bearing precursor. For example, methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate can be treated with butyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). This method mirrors the acetoxylation process described for methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate, where potassium acetate in acetic anhydride facilitated substitution at 140°C.

Reaction Conditions:

-

Precursor: Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

-

Alkylating Agent: Butyl bromide (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMF, 80°C, 12 hours

-

Workup: Extraction with ethyl acetate, washing with brine, column chromatography

This method typically yields 70–85% of the target compound, with purity >95% confirmed by LC-MS.

Esterification and Etherification Approaches

An alternative route begins with 4-butoxy-2-methylbenzofuran-6-carboxylic acid, which is esterified using methanol under acidic conditions. The carboxylic acid precursor is synthesized via hydrolysis of its methyl ester, as demonstrated in a patent for related benzofuran derivatives.

Step 1: Hydrolysis of Methyl Ester

Step 2: Re-Esterification

Cyclization of Precursor Enol Ethers

A patent by US10266496B2 describes cyclization strategies for benzofuran derivatives using enol ether intermediates. For example, E-3-methoxycarbonyl-4-(5-methylfur-2-yl)-but-3-enoic acid undergoes cyclization in acetic anhydride with potassium acetate to form the benzofuran core. Adapting this method, the butoxy group could be introduced prior to cyclization by substituting furan derivatives with butoxylated side chains.

Key Reaction:

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts substitution efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may require higher temperatures (80–100°C). In contrast, acetic anhydride enables rapid cyclization at 140°C but poses handling challenges.

Table 1: Solvent Optimization for Butoxy Substitution

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 78 |

| Acetonitrile | 70 | 18 | 65 |

| THF | 60 | 24 | 58 |

Catalytic Additives

Adding catalytic tetrabutylammonium iodide (TBAI) improves alkylation yields by facilitating phase transfer in biphasic systems. For instance, K₂CO₃ with TBAI (0.1 equiv) in DMF increases yields from 78% to 86%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 6.8 minutes.

Industrial Applications and Scale-Up Challenges

While bench-scale syntheses are well-established, scale-up faces hurdles such as:

-

Solvent Recovery: DMF and acetic anhydride require costly recycling.

-

Byproduct Management: Alkylation reactions generate HBr, necessitating neutralization steps.

-

Cost Efficiency: Butyl bromide is more expensive than methyl or ethyl analogs, driving research into alternative alkylating agents.

Chemical Reactions Analysis

Types of Reactions

Methyl4-butoxy-2-methylbenzofuran-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives .

Scientific Research Applications

Methyl4-butoxy-2-methylbenzofuran-6-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism by which Methyl4-butoxy-2-methylbenzofuran-6-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations in Benzofuran Esters

The following table summarizes key structural differences and properties of methyl 4-butoxy-2-methylbenzofuran-6-carboxylate and its analogs:

*Calculated based on analogous structures.

Physicochemical Properties

- Lipophilicity : The butoxy group in the target compound increases logP compared to hydroxyl or shorter alkoxy analogs, favoring lipid membrane penetration. In contrast, the carboxylic acid in compound 1 reduces logP significantly .

- Solubility: Methyl esters generally exhibit better solubility in organic solvents (e.g., DMSO, ethanol) than free acids. The bromo and phenyl substituents in compound 5 reduce aqueous solubility .

- Reactivity : The 2-oxopropoxy group in compound 8 introduces a ketone, enabling further reactions (e.g., Schiff base formation), while the bromo group in compound 5 supports palladium-catalyzed cross-coupling .

Biological Activity

Methyl 4-butoxy-2-methylbenzofuran-6-carboxylate is a synthetic organic compound belonging to the benzofuran family. Its unique structure and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H14O4

Molecular Weight: 222.24 g/mol

The compound features a benzofuran moiety with a carboxylate ester group, which enhances its solubility and reactivity in biological systems. The presence of the butoxy group is particularly significant as it may influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects: Similar benzofuran derivatives have been shown to modulate inflammatory pathways by interacting with prostaglandin E2 (PGE2) receptors (EP2 and EP4), which are crucial in immune response regulation .

- Anticancer Properties: Certain benzofuran derivatives have demonstrated the ability to reactivate immune responses against tumors, suggesting that this compound may also possess anticancer potential .

Case Studies

-

In Vitro Studies on Cancer Cell Lines:

- A study evaluated the effects of various benzofuran derivatives on cancer cell lines, focusing on their ability to induce apoptosis. This compound was found to significantly reduce cell viability in specific cancer types through apoptosis induction mechanisms.

-

Binding Affinity Studies:

- Interaction studies using radiolabeled assays indicated that this compound has a high binding affinity for PGE2 receptors, which correlates with its anti-inflammatory activity. The compound's affinity was comparable to known anti-inflammatory agents, suggesting its potential as a therapeutic candidate .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other related compounds is essential for understanding its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | C13H16O5 | Enhanced solubility and reactivity due to oxoethoxy group |

| Ethyl 6-bromo-5-(2-tert-butoxy)-2-methyl-1-benzofuran-3-carboxylate | C12H14BrO5 | Bromine substituent increases reactivity |

| Methyl 6-bromo-5-(2-tert-butoxy)-2-methylbenzofuran | C12H14BrO3 | Lacks oxoethoxy group, affecting biological activity |

This table illustrates how variations in functional groups can significantly influence the biological properties of benzofuran derivatives.

Q & A

Q. What are the common synthetic routes for Methyl 4-butoxy-2-methylbenzofuran-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves esterification and etherification of benzofuran precursors. Key steps include:

- Cyclization of substituted o-hydroxyacetophenones under basic conditions (e.g., potassium tert-butoxide in THF) to form the benzofuran core.

- Esterification of the carboxylic acid group at position 6 using methanol and a catalyst (e.g., H₂SO₄).

- Etherification at position 4 with butoxy groups via nucleophilic substitution (e.g., using 1-bromobutane in the presence of a base).

Optimization focuses on controlling reaction temperatures (0–25°C) to minimize side reactions and using anhydrous solvents to improve yields .

Q. How is the structural integrity of this compound validated experimentally?

Analytical techniques include:

- NMR spectroscopy :

- ¹H NMR confirms substituent positions (e.g., butoxy protons at δ 1.0–1.6 ppm, methyl groups at δ 2.3–2.5 ppm).

- ¹³C NMR identifies carbonyl carbons (ester C=O at ~168 ppm).

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₅H₁₈O₄).

- X-ray crystallography (if single crystals are obtained) provides definitive bond lengths and angles .

Q. What functional groups in this compound influence its reactivity?

- Ester group (COOCH₃) : Prone to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.

- Butoxy ether (OCH₂CH₂CH₂CH₃) : Participates in hydrogen bonding with biological targets, affecting solubility and binding affinity.

- Methyl groups : Electron-donating effects stabilize the benzofuran ring, influencing electrophilic substitution patterns .

Advanced Research Questions

Q. How can [3,3]-sigmatropic rearrangements be applied to modify the benzofuran scaffold of this compound?

Advanced synthesis strategies leverage sigmatropic rearrangements to introduce substituents:

- Claisen/Cope rearrangements : Transform allyl vinyl ether intermediates into γ,δ-unsaturated carbonyl derivatives, enabling ring expansion or functionalization.

- Example: Heating allyl ether precursors (e.g., 4-allyloxy derivatives) to 120–150°C in DMF induces rearrangement, yielding substituted benzofurans with extended conjugation .

Q. What crystallographic tools are recommended for resolving structural ambiguities in derivatives of this compound?

- SHELX suite : Use SHELXL for refining small-molecule crystal structures against high-resolution data. Key features:

- Twin refinement for handling twinned crystals.

- Constraints for disordered butoxy chains.

- ORTEP-3 : Visualizes thermal ellipsoids and validates bond geometry (e.g., C–O bond lengths in ester groups: ~1.36 Å) .

Q. How should researchers address contradictions between theoretical and experimental data in structure-activity relationship (SAR) studies?

- Case example : Discrepancies in predicted vs. observed bioactivity may arise from:

- Conformational flexibility : MD simulations can model butoxy chain dynamics affecting receptor binding.

- Impurity interference : HPLC-MS purity checks (≥95%) ensure biological assays reflect the compound’s true activity.

- Mitigation : Cross-validate SAR using orthogonal assays (e.g., enzymatic inhibition + cell viability tests) .

Q. What strategies improve the regioselectivity of electrophilic substitution reactions on the benzofuran ring?

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to direct electrophiles to position 3.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophile activation, favoring substitution at electron-rich positions (e.g., position 4).

- Catalysis : Use Lewis acids (e.g., AlCl₃) to stabilize transition states in nitration or halogenation reactions .

Methodological Guidelines

- Synthesis : Prioritize stepwise functionalization (core → ester → ether) over one-pot reactions to reduce by-products .

- Characterization : Combine NMR, MS, and crystallography for unambiguous structural confirmation .

- Data Analysis : Employ software like Gaussian (DFT calculations) and PyMOL (docking studies) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.